N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It is a derivative of triazolo[4,3-a]pyrazine , a class of compounds known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds typically involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis
The molecular structure of this compound, like other triazolo[4,3-a]pyrazine derivatives, can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds often involve the formation of multiple chemical bonds, including C-C and C-N bonds . These reactions can occur consecutively without isolating the triazole intermediate .Scientific Research Applications
Phosphodiesterase Type 4 Inhibition
Compounds structurally related to N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have been evaluated for their potential as phosphodiesterase type 4 inhibitors. These inhibitors show promise due to their high isoenzyme selectivity and potency in biological evaluations, including inhibiting LPS-induced TNFalpha release from human mononuclear cells, indicating potential anti-inflammatory applications (Raboisson et al., 2003).
Cytotoxicity and Anticancer Activity
Research into compounds with a similar pyrazolo[1,5-a]pyrimidine core structure has demonstrated cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This suggests a possible application in cancer treatment, where the modification and substitution on the pyrazolo[1,5-a]pyrimidine scaffold could lead to the development of new anticancer agents (Hassan et al., 2014).
Anticonvulsant Activity
The synthesis of benzyl-1,2,4-triazolo[4,3-a]pyrazines, closely related to the target compound, has revealed compounds with potent anticonvulsant activity. These findings indicate the therapeutic potential of such structures in the treatment of convulsive disorders (Kelley et al., 1995).
Antimicrobial Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown promising antimicrobial activities, suggesting the use of these compounds in the development of new antimicrobial agents. The structure-activity relationship studies indicate that the introduction of specific substituents can enhance antimicrobial efficacy (Abunada et al., 2008).
Enaminones as Building Blocks
Enaminones derived from N-arylpyrazoles have been utilized to synthesize various heterocycles with significant antitumor and antimicrobial activities. This approach demonstrates the versatility of pyrazole-based compounds in synthesizing biologically active molecules (Riyadh, 2011).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-5-3-4-6-11(10)23-2/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRENBIHLUVQNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.